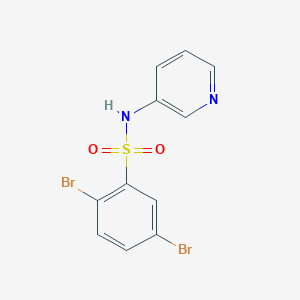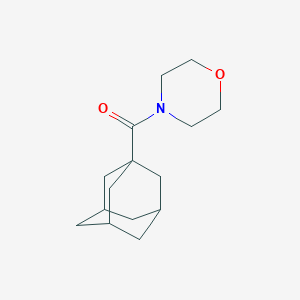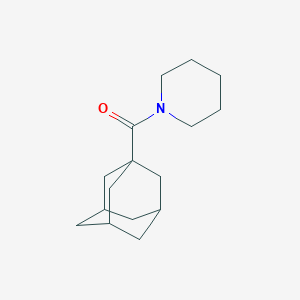![molecular formula C13H11F3N2OS B368894 6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-44-8](/img/structure/B368894.png)
6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C13H11F3N2OS . It has an average mass of 300.299 Da and a monoisotopic mass of 300.054413 Da .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, such as this compound, are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP intermediates is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a trifluoromethyl group, a pyridine ring, and a sulfanyl group attached to a 2-oxopropyl group .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Studies have explored the chemistry and properties of compounds containing pyridine derivatives, highlighting their use in the preparation of complex compounds and their potential in organic synthesis. For instance, research on the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine has summarized preparation procedures, properties, and the formation of complex compounds with notable spectroscopic, structural, and biological activities (Boča, Jameson, & Linert, 2011). Such studies indicate potential areas for further investigation, including the exploration of unknown analogues of these compounds.
Biological Activity
Research into per- and polyfluoroalkyl substances (PFASs), which share some structural features with the target compound, has focused on their sources, environmental fate, and toxicological impacts. While the specific compound was not directly mentioned, the broader class of PFASs, which includes fluorinated pyridines, has been scrutinized for its persistence, bioaccumulation, and potential toxicity. Studies suggest that novel fluorinated alternatives to PFASs exhibit systemic toxicities and may be as harmful as or more harmful than legacy PFAS compounds, necessitating further toxicological evaluations (Wang et al., 2019).
Environmental Impact
The environmental behavior of PFASs, including their bioaccumulation and biomagnification potential, has been extensively reviewed. Although the specific compound "6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile" was not directly addressed, the findings on PFASs suggest that compounds with similar structural elements could have significant environmental persistence and potential for bioaccumulation, highlighting the need for careful consideration of their environmental impact and management (Conder et al., 2008).
Orientations Futures
The demand for TFMP derivatives, including 6-Cyclopropyl-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, has been increasing steadily in the last 30 years due to their wide-ranging potential applications in agrochemicals and pharmaceuticals . The future directions for this compound will likely involve further exploration of its synthesis methods and applications .
Propriétés
IUPAC Name |
6-cyclopropyl-2-(2-oxopropylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7(19)6-20-12-9(5-17)10(13(14,15)16)4-11(18-12)8-2-3-8/h4,8H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBSIDNOATYINU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

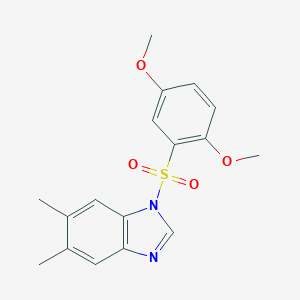
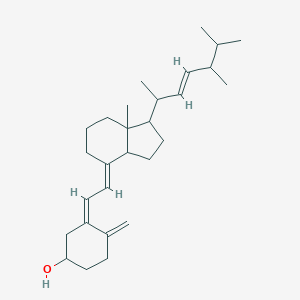
![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B368846.png)
